3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction between a benzothiophene derivative and a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
Scientific Research Applications
3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and triggering various biochemical responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(1-methyl-2-oxo-2-phenylethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxopropyl and sulfanyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H16N2O2S2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-methyl-2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O2S2/c1-8(17)7-19-14-15-12-11(13(18)16(14)2)9-5-3-4-6-10(9)20-12/h3-7H2,1-2H3 |
InChI Key |
ILGJLQTURQQBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C |
Origin of Product |
United States |
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